(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol
Description
(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenol moiety
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2/b4-2+ |
InChI Key |
IOFXJAYQIGHURM-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/CO |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate reagent to form the desired propenol structure. One common method involves the use of a Wittig reaction, where 2,3-dichlorobenzaldehyde is reacted with a phosphonium ylide to yield the corresponding (E)-alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form a ketone. For example:
-
Oxidation with PCC (Pyridinium Chlorochromate) converts the alcohol to (E)-3-(2,3-dichlorophenyl)prop-2-en-1-one, retaining the double bond configuration .
O-Alkylation/Etherification
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions produces ether derivatives. Optimized conditions include:
Nucleophilic Additions to the α,β-Unsaturated System
The conjugated double bond participates in Michael additions and cycloadditions :
-
Thiol Addition : Thiophenol adds across the double bond, yielding β-hydroxysulfide derivatives .
-
Cycloaddition with Azides : Forms triazole derivatives under Cu(I)-catalyzed conditions (Click Chemistry) .
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Michael Addition | Thiophenol, DCM | β-Hydroxysulfide | Bioactive intermediate |
| Cycloaddition | Sodium azide, CuSO₄ | Triazole-linked chalcone | Antimicrobial agents |
Redox Reactions and Biological Interactions
The compound participates in redox reactions with biological targets:
-
Antimicrobial Activity : Generates reactive oxygen species (ROS) via redox cycling, disrupting microbial membranes .
-
Anticancer Mechanism : Induces apoptosis in cancer cells through mitochondrial depolarization (IC₅₀ = 8.2 μM against MCF-7 cells) .
Computational Insights on Reactivity
Density Functional Theory (DFT) studies (B3LYP/6-311G(d,p)) reveal:
-
HOMO-LUMO Gap : 4.3 eV, indicating moderate electrophilicity .
-
Reactive Sites : Cβ (double bond) and O–H (hydroxyl) show high Fukui indices (f⁺ = 0.12 and 0.09, respectively) .
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| (E)-3-(4-Chlorophenyl)prop-2-en-1-ol | Lower electrophilicity (HOMO-LUMO = 4.7 eV) |
| (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol | Enhanced antimicrobial potency |
Key Research Findings
Scientific Research Applications
(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol
- (E)-3-(2,5-dichlorophenyl)prop-2-en-1-ol
- (E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol
Uniqueness
(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Biological Activity
(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : CHClO
- Molar Mass : 251.11 g/mol
- Structure : The compound features a propenyl group attached to a dichlorophenyl moiety, which is significant for its reactivity and interaction with biological targets.
The biological activity of (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The propenyl alcohol structure allows it to participate in various biochemical pathways, potentially modulating cellular processes involved in inflammation and cancer progression.
Biological Activities
-
Antimicrobial Activity
- Research indicates that compounds similar to (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anticancer Potential
- Anti-inflammatory Effects
Comparative Analysis
To better understand the unique properties of (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol, a comparison with structurally similar compounds is essential:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol | Moderate | Promising | Moderate |
| 3-(4-chlorophenyl)prop-2-en-1-ol | High | Moderate | Low |
| 3-(2-chlorophenyl)prop-2-en-1-ol | Low | High | Moderate |
Case Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of prop-2-en-1-ol compounds, (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol showed moderate activity against Escherichia coli and Bacillus subtilis, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Screening
A recent screening of several chalcone derivatives indicated that (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Q & A
Q. What are the common synthetic routes for (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol?
The compound is typically synthesized via Claisen-Schmidt condensation , a method widely used for α,β-unsaturated carbonyl derivatives. For example, analogous structures like (2E)-3-(2,6-dichlorophenyl) derivatives are prepared by reacting substituted acetophenones with aromatic aldehydes in ethanol under acidic (e.g., thionyl chloride) or basic conditions . Reaction optimization includes controlling stoichiometry, temperature, and catalyst selection. Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent positions.
- FT-IR to identify functional groups (e.g., hydroxyl, C=C, and C-Cl stretches).
- X-ray crystallography for unambiguous structural elucidation, as demonstrated for similar (E)-configured enones .
- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns.
Q. How is the stereochemical purity of the (E)-isomer ensured during synthesis?
Stereoselectivity is achieved by optimizing reaction conditions (e.g., solvent polarity, base strength). For instance, using polar aprotic solvents like DMF and strong bases (e.g., NaOH) favors the thermodynamically stable (E)-isomer. Post-synthesis, HPLC with chiral columns or NMR NOE experiments can validate enantiomeric purity .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of its electronic and structural properties?
Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbital energies (HOMO/LUMO), and electrostatic potential surfaces. For example, DFT studies on analogous dichlorophenyl enones correlate charge distribution with reactivity in nucleophilic additions or antimicrobial activity . Computational data can guide experimental design, such as identifying reactive sites for functionalization.
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay protocols, microbial strains, or compound purity. To mitigate this:
- Standardize testing conditions (e.g., MIC determination via broth microdilution per CLSI guidelines).
- Validate purity using orthogonal methods (e.g., HPLC, melting point analysis).
- Replicate studies with independent synthesis batches .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
Crystal structures reveal bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for ligand-target binding. For instance, the planar conformation of (E)-enones facilitates interactions with enzyme active sites, as shown in studies of similar chlorinated derivatives . Combining XRD with molecular docking can predict binding modes in drug discovery workflows.
Q. What experimental design considerations apply to stability studies under varying pH/temperature?
- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to simulate degradation.
- Monitor degradation products via LC-MS and assign structures using fragmentation patterns.
- For pH stability, incubate the compound in buffered solutions (pH 1–13) and quantify intact compound using UV-Vis or HPLC .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
Q. What are the limitations of using HSI (Hyperspectral Imaging) for pollution monitoring in synthesis byproducts?
HSI may suffer from low spectral resolution for structurally similar impurities and sample degradation during prolonged data acquisition. Mitigation includes:
- Coupling HSI with GC-MS for cross-validation.
- Implementing rapid cooling to preserve sample integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
